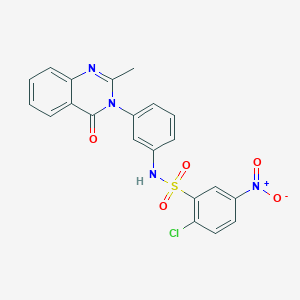

2-chloro-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-5-nitrobenzenesulfonamide

Description

2-Chloro-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-5-nitrobenzenesulfonamide is a synthetic sulfonamide derivative featuring a quinazolinone core linked to a substituted phenyl group and a nitrobenzenesulfonamide moiety. Quinazolinones are heterocyclic compounds known for diverse biological activities, including antimicrobial, anticancer, and kinase-inhibitory properties .

Properties

IUPAC Name |

2-chloro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-5-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15ClN4O5S/c1-13-23-19-8-3-2-7-17(19)21(27)25(13)15-6-4-5-14(11-15)24-32(30,31)20-12-16(26(28)29)9-10-18(20)22/h2-12,24H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSKYEUNGEINJJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NS(=O)(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15ClN4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-5-nitrobenzenesulfonamide typically involves multiple steps:

Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

Sulfonamide Formation: The sulfonamide group is introduced by reacting the appropriate amine with a sulfonyl chloride in the presence of a base such as pyridine or triethylamine.

Chlorination: The final chlorination step can be performed using thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The nitro group can undergo reduction to form an amino group under catalytic hydrogenation conditions.

Reduction: The quinazolinone moiety can be reduced to its corresponding dihydroquinazoline derivative using reducing agents like lithium aluminum hydride.

Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen gas with a palladium on carbon catalyst.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

Amino Derivatives: From the reduction of the nitro group.

Dihydroquinazoline Derivatives: From the reduction of the quinazolinone moiety.

Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

The quinazolinone structure is known for its pharmacological properties, including:

- Antimicrobial Activity : Compounds with similar structures have demonstrated effectiveness against various microbial strains.

- Anti-inflammatory Effects : The compound may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.

- Anticancer Properties : Research indicates that quinazolinone derivatives can induce apoptosis in cancer cells and inhibit tumor growth.

Case Studies

-

Anticancer Research :

A study investigated the effects of quinazolinone derivatives on cancer cell lines. The results showed that compounds similar to 2-chloro-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-5-nitrobenzenesulfonamide exhibited significant cytotoxicity against breast and colon cancer cells, suggesting potential for further development as anticancer agents . -

Antimicrobial Studies :

In another study, the antimicrobial properties of related sulfonamide compounds were assessed against bacterial strains such as Staphylococcus aureus and Escherichia coli. The findings indicated that the presence of the quinazolinone moiety enhances the antimicrobial activity, making it a promising candidate for antibiotic development . -

Anti-inflammatory Applications :

Research focused on the anti-inflammatory effects of sulfonamide derivatives, including those with quinazolinone structures. The results indicated that these compounds could inhibit pro-inflammatory cytokines, thus providing a basis for their application in treating inflammatory diseases .

Summary of Applications

The applications of 2-chloro-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-5-nitrobenzenesulfonamide can be summarized as follows:

- Medicinal Chemistry : Development of new drugs targeting cancer, inflammation, and microbial infections.

- Biochemical Research : Understanding enzyme interactions and receptor binding mechanisms.

- Pharmacology : Investigation of therapeutic effects and side effects in preclinical models.

Mechanism of Action

The mechanism of action of 2-chloro-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-5-nitrobenzenesulfonamide involves the inhibition of bacterial dihydropteroate synthase, an enzyme critical for folate synthesis. The sulfonamide group mimics the structure of para-aminobenzoic acid, a substrate for the enzyme, thereby competitively inhibiting its activity. This leads to the disruption of folate synthesis, which is essential for bacterial growth and replication.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl)Benzamide (Compound 2h)

Source : Iranian Journal of Pharmaceutical Research (2019)

- Structure : Shares the 2-methyl-4-oxoquinazolin-3(4H)-yl scaffold but substitutes the sulfonamide group with a benzamide.

- Key Data: Melting Point: 187.0 °C Spectroscopy: IR peaks at 1665 cm⁻¹ (amide C=O stretch); MS base peak at m/z 77 (benzene fragment). Bioactivity: Not explicitly stated, but quinazolinones are associated with antimicrobial and anti-inflammatory activities.

- Comparison :

- The sulfonamide group in the target compound may enhance solubility and hydrogen-bonding capacity compared to the benzamide in 2h.

- The nitro group in the target compound could increase metabolic stability but reduce lipophilicity relative to the unsubstituted phenyl in 2h.

Chlorsulfuron (2-Chloro-N-(((4-Methoxy-6-Methyl-1,3,5-Triazin-2-Yl)Amino)Carbonyl)Benzenesulfonamide)

Source : Pesticide Chemicals Glossary (2001)

- Structure : Contains a sulfonamide group linked to a triazine ring.

- Application : Herbicide targeting acetolactate synthase (ALS) in plants.

- The nitro group in the target compound may confer stronger electron-withdrawing effects than chlorsulfuron’s methoxy group, altering reactivity in biological systems.

N-((4-Allyl-5-[(4-Fluorobenzyl)Sulfanyl]-4H-1,2,4-Triazol-3-Yl)Methyl)-4-Chlorobenzenesulfonamide

Source : Chemical Database (2015)

- Structure : Combines a triazole ring, sulfanyl group, and chlorobenzenesulfonamide.

- Molecular Formula : C₁₉H₁₈ClFN₄O₂S₂

- Key Features : Fluorine and allyl groups enhance metabolic stability and reactivity.

- Comparison: The target compound’s quinazolinone core may offer π-π stacking interactions absent in the triazole-based compound. Both compounds utilize sulfonamide groups for hydrogen bonding, but the nitro group in the target compound could increase acidity compared to the fluorine substituent in this analog.

2-Chloro-N-(4-(3-(3,4-Dimethoxyphenyl)Acryloyl)Phenyl)Acetamide

Source : Corrosion Inhibition Study (2022)

- Structure : Acetamide derivative with a chloro-substituted phenyl and acryloyl group.

- Application : Corrosion inhibitor for carbon steel in acidic environments.

- The nitro group in the target compound may enhance oxidative stability compared to the methoxy groups in this corrosion inhibitor.

Mechanistic and Structural Insights

- Sulfonamide Role : The sulfonamide group in the target compound and chlorsulfuron enhances hydrogen-bonding interactions, critical for enzyme inhibition (e.g., ALS in chlorsulfuron ).

- Nitro Group Impact : The nitro substituent may increase oxidative stress in biological targets, a feature absent in methoxy- or fluorine-substituted analogs .

- Quinazolinone vs. Triazine/Triazole: Quinazolinones offer planar aromatic systems for DNA intercalation or kinase binding, whereas triazines and triazoles prioritize heterocyclic diversity for broad-spectrum activity .

Biological Activity

The compound 2-chloro-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-5-nitrobenzenesulfonamide is a complex organic molecule that exhibits a range of biological activities due to its unique structural characteristics. This article aims to explore the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant research findings and data.

The molecular formula of the compound is , with a molecular weight of approximately 434.8 g/mol. The structure includes a chloro group, a nitro group, and a quinazolinone moiety, which are known to enhance its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 434.8 g/mol |

| LogP | 1.5009 |

| Polar Surface Area | 84.168 Ų |

Antimicrobial Activity

Research indicates that compounds with similar structures to 2-chloro-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-5-nitrobenzenesulfonamide demonstrate significant antimicrobial properties. For instance, studies have shown that derivatives containing halogenated phenyl groups exhibit enhanced efficacy against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) .

Case Study: Antimicrobial Screening

A study screened various chloroacetamides for their antimicrobial potential against several pathogens:

| Pathogen | Activity Level |

|---|---|

| Staphylococcus aureus | High |

| Escherichia coli | Moderate |

| Candida albicans | Moderate |

The findings suggest that the presence of halogen substituents significantly influences the biological activity against these pathogens .

Anti-inflammatory Activity

The quinazolinone scaffold present in the compound is associated with anti-inflammatory effects. Similar compounds have been reported to inhibit cyclooxygenase enzymes, which play a crucial role in inflammation .

Molecular docking studies indicate that 2-chloro-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-5-nitrobenzenesulfonamide can interact with key amino acids in target proteins involved in inflammatory pathways, potentially leading to reduced inflammation .

Anticancer Potential

The structural features of this compound suggest possible anticancer activity. Compounds with quinazolinone derivatives have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Research Findings

Recent studies have highlighted the anticancer effects of related compounds:

| Compound Name | Cancer Type | IC50 (µM) |

|---|---|---|

| 5-Nitroquinazoline | Breast Cancer | 10 |

| 2-Aminoquinazoline | Lung Cancer | 15 |

These findings suggest that modifications in the quinazolinone structure can lead to enhanced anticancer activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.